molecular formula C8H9ClN2 B15279107 4-(Azetidin-3-yl)-2-chloropyridine

4-(Azetidin-3-yl)-2-chloropyridine

Cat. No.: B15279107
M. Wt: 168.62 g/mol
InChI Key: ZXOVDRXFRWUMRO-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates for baricitinib employs a green oxidation reaction in a microchannel reactor . This approach minimizes the use of hazardous reagents and maximizes yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: DBU is commonly used as a catalyst for aza-Michael additions.

    Oxidizing Agents: Various oxidizing agents can be employed to oxidize the azetidine ring.

    Nucleophiles: Different nucleophiles can be used for substitution reactions on the pyridine ring.

Major Products

The major products formed from these reactions include functionalized azetidines and substituted pyridines, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

4-(Azetidin-3-yl)-2-chloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-chloropyridine involves its interaction with specific molecular targets. For instance, in the case of baricitinib, the compound acts as a selective inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines . By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-2-chloropyridine is unique due to its dual functionality, combining the reactivity of both the azetidine and chloropyridine moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2

InChI Key

ZXOVDRXFRWUMRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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